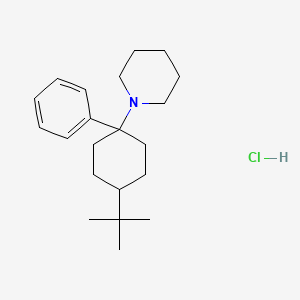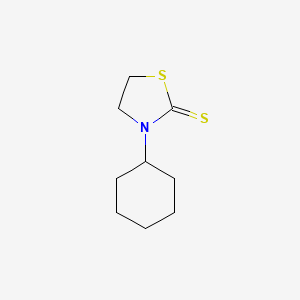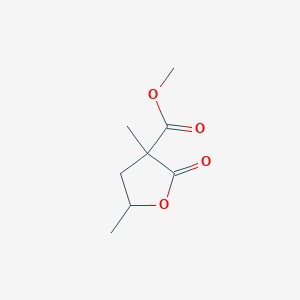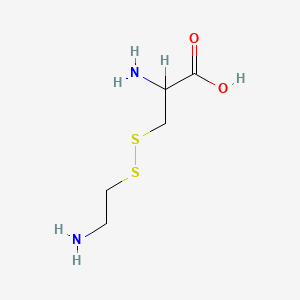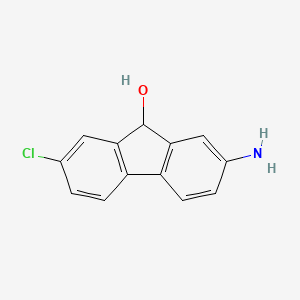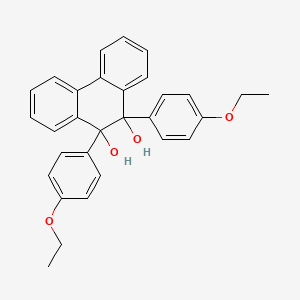
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol is an organic compound that belongs to the family of phenanthrene derivatives This compound is characterized by the presence of two ethoxyphenyl groups attached to the phenanthrene core, along with two hydroxyl groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9,10-dibromoanthracene with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 9,10-anthraquinone derivatives.
Reduction: Formation of 9,10-dihydro derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.
科学的研究の応用
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the phenanthrene core can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(4-nitrophenyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol exhibits unique photophysical properties, such as high quantum yields and blue emissions, making it particularly valuable for applications in OLEDs and other optoelectronic devices .
特性
CAS番号 |
7249-27-6 |
|---|---|
分子式 |
C30H28O4 |
分子量 |
452.5 g/mol |
IUPAC名 |
9,10-bis(4-ethoxyphenyl)phenanthrene-9,10-diol |
InChI |
InChI=1S/C30H28O4/c1-3-33-23-17-13-21(14-18-23)29(31)27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29,32)22-15-19-24(20-16-22)34-4-2/h5-20,31-32H,3-4H2,1-2H3 |
InChIキー |
BWBGCCNQWGQCPW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=C(C=C5)OCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





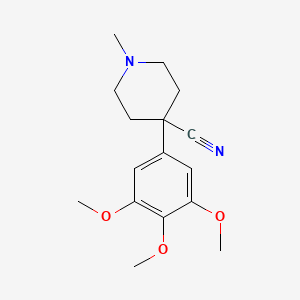
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)




